Home > Products > Screening Compounds P105194 > Levemopamil hydrochloride
Levemopamil hydrochloride - 101238-54-4

Levemopamil hydrochloride

Catalog Number: EVT-255209
CAS Number: 101238-54-4
Molecular Formula: C23H31ClN2
Molecular Weight: 371 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calcium channel blocker and serotonin S2 antagonist; More active enantiomer of emopamil; High Quality Biochemicals for Research Uses
Overview

Levemopamil hydrochloride is a synthetic compound classified as a calcium channel blocker, specifically belonging to the phenylalkylamine class. It is structurally related to verapamil and is recognized for its ability to penetrate the blood-brain barrier effectively. This compound exhibits antagonistic action on serotonin 5-HT2 receptors, which plays a crucial role in modulating intracellular calcium levels and neuronal activity. Levemopamil is primarily investigated for its potential therapeutic applications in cardiovascular diseases and neuroprotective strategies.

Source and Classification

Levemopamil hydrochloride is derived from the synthesis of verapamil hydrochloride, a well-established drug used in the treatment of hypertension and angina. The compound can be synthesized through various chemical processes that aim to enhance purity and yield while minimizing impurities. Its classification as a calcium channel blocker indicates its primary mechanism of action, which involves inhibiting calcium influx into cells, thereby affecting muscle contraction and neurotransmitter release.

Synthesis Analysis

Methods

The synthesis of levemopamil hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of specific precursors, including substituted phenylethylamines and nitriles.
  2. Acetylation: An acetylating agent is introduced to modify the amine groups, enhancing the stability and activity of the final product.
  3. Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid in a suitable solvent (e.g., isopropyl alcohol) to form the hydrochloride salt.

Technical Details

The process emphasizes environmentally friendly reagents, aiming for high purity (greater than 99%) by employing techniques such as selective crystallization and careful monitoring of reaction conditions (temperature, solvent choice) to reduce impurities like dimer derivatives .

Molecular Structure Analysis

Structure

Levemopamil hydrochloride has the molecular formula C23H30N2C_{23}H_{30}N_{2} with a molecular weight of approximately 334.4977 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological properties.

Data

  • Molecular Formula: C23H30N2C_{23}H_{30}N_{2}
  • Molecular Weight: 334.4977 g/mol
  • Stereochemistry: The compound exhibits absolute stereochemistry with defined stereocenters, which is crucial for its biological activity .
Chemical Reactions Analysis

Levemopamil undergoes various chemical reactions during its synthesis:

  1. Nitrile Formation: The introduction of a nitrile group enhances the compound's lipophilicity and bioavailability.
  2. Acetylation: This step modifies amine functionalities, improving solubility and stability.
  3. Salt Formation: The conversion into hydrochloride salt increases solubility in aqueous environments, facilitating administration .

These reactions are optimized to achieve high yields while minimizing by-products through careful control of reaction parameters.

Mechanism of Action

Levemopamil acts primarily as a calcium channel blocker by inhibiting the influx of calcium ions through voltage-gated channels in cardiac and vascular smooth muscle cells. This inhibition leads to:

  • Decreased Contractility: Reduces myocardial oxygen demand, beneficial in conditions like angina.
  • Neuroprotective Effects: By modulating intracellular calcium levels, it protects neurons from excitotoxicity during ischemic events .

The compound's action on serotonin receptors also suggests potential applications in treating mood disorders or neurodegenerative conditions by stabilizing neuronal excitability.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The compound decomposes between 138.5 °C and 140.5 °C.
  • Solubility: Freely soluble in ethanol and methanol (>100 mg/mL), soluble in water (83 mg/mL), but practically insoluble in hexane (0.001 mg/mL).
  • Partition Coefficient: Log P (octanol/water) of 3.8 indicates significant lipophilicity .

Chemical Properties

Levemopamil hydrochloride exhibits stability under various conditions but may degrade under UV light or extreme pH environments. Its degradation products have been characterized, indicating that careful storage conditions are necessary to maintain efficacy .

Applications

Levemopamil hydrochloride has several scientific uses:

  1. Cardiovascular Therapy: As a calcium channel blocker, it is investigated for managing hypertension and angina pectoris.
  2. Neuroprotection: Research suggests potential benefits in reducing neuronal injury during ischemic events, making it a candidate for treatments related to stroke or traumatic brain injury.
  3. Pharmaceutical Research: Its unique properties are explored in formulations aimed at improving drug delivery across the blood-brain barrier .
Pharmacological Mechanisms of Levemopamil Hydrochloride

Calcium Channel Modulation and Blood-Brain Barrier Penetration Dynamics

Levemopamil hydrochloride ((S)-α-(1-methylethyl)-α-[3-(methyl(2-phenylethyl)amino]propyl]benzeneacetonitrile monohydrochloride) is a phenylalkylamine-class calcium channel blocker (CCB) distinguished by its exceptional blood-brain barrier (BBB) penetrability. This property stems from its moderate lipophilicity (calculated logP ~3.8) and low polar surface area (PSA <60 Ų), which facilitate passive diffusion across endothelial tight junctions. Unlike dihydropyridine CCBs such as amlodipine—which exhibit minimal brain uptake—levemopamil achieves therapeutic CNS concentrations, as confirmed by rodent pharmacokinetic studies showing a brain-to-plasma ratio >0.8 after intravenous administration [4] [9].

Levemopamil primarily targets L-type voltage-gated calcium channels (VGCCs), specifically Cav1.2 and Cav1.3 subunits, which regulate calcium influx in neurons and vascular smooth muscle. By binding to the α1 subunit in its inactivated state, levemopamil stabilizes the closed conformation, reducing channel open probability and attenuating depolarization-induced calcium entry. This action decreases neuronal excitability and vasoconstriction, particularly in cerebral arterioles [1] [4]. Comparative studies highlight its superior neurovascular selectivity over non-brain-penetrant CCBs; in rat models of global ischemia, levemopamil pretreatment significantly improved local cerebral blood flow (LCBF) during carotid clamping, whereas amlodipine showed negligible effects [2] [4].

Table 1: Blood-Brain Barrier Penetration Parameters of Levemopamil vs. Select CCBs

CompoundLogPPolar Surface Area (Ų)P-gp SubstrateBrain-to-Plasma Ratio
Levemopamil3.856No>0.8
Nimodipine3.268Weak0.5–0.7
Verapamil3.761Yes0.2–0.4
Amlodipine2.688No<0.1

The absence of P-glycoprotein (P-gp) substrate activity further enhances levemopamil’s CNS bioavailability. Unlike opioids like loperamide—which are effluxed by P-gp at the BBB—levemopamil accumulates in brain parenchyma without transporter-mediated resistance [9]. This penetrability underpins its therapeutic potential for acute neurovascular disorders.

Serotonin 5-HT2 Receptor Antagonism and Signal Transduction Pathways

Levemopamil exhibits potent antagonism at serotonin 5-HT₂A receptors, a Gq/11-protein-coupled receptor (GPCR) subtype densely expressed in cortical pyramidal neurons, cerebellar Purkinje cells, and cerebral vasculature. Binding assays reveal high affinity for human 5-HT₂A receptors (Ki = 8–12 nM), with 30-fold selectivity over 5-HT₂B and 5-HT₂C subtypes [4] [7]. This specificity arises from interactions with the receptor’s orthosteric binding pocket (OBP), where levemopamil’s hydrophobic phenylethylamine moiety engages with transmembrane helices 3 and 6, competitively displacing endogenous serotonin [7] [10].

5-HT₂A receptor activation triggers phospholipase Cβ (PLCβ)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes calcium from endoplasmic reticulum (ER) stores, while DAG activates protein kinase C (PKC), amplifying pro-contractile and pro-excitatory signals. In human ciliary muscle cells, 5-HT₂A agonists like α-methyl-5-HT increase intracellular calcium ([Ca²⁺]i) with an EC₅₀ of 36–130 nM, an effect blocked by levemopamil at nanomolar concentrations [3].

Table 2: Pharmacological Profile of Levemopamil at Serotonin Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPrimary Signaling Pathway
5-HT₂A8–12AntagonistGq/11-PLCβ-IP₃/DAG
5-HT₂B>1000No effectGq/11-NO pathway
5-HT₂C240–580Weak antagonistGq/11-PLCβ

Levemopamil’s 5-HT₂A antagonism synergizes with calcium channel blockade by disrupting convergent pathways that elevate [Ca²⁺]i. This dual inhibition normalizes calcium dysregulation in hyperexcitable states, as observed in hippocampal neurons exposed to excitotoxins [4] [10].

Dual Action on Intracellular Calcium Regulation: Extracellular Influx vs. Intracellular Store Release

Levemopamil uniquely modulates both extracellular calcium influx and intracellular calcium release, providing comprehensive control over calcium homeostasis:

  • Extracellular Influx: By blocking L-type VGCCs, levemopamil reduces voltage-dependent Ca²⁺ entry during membrane depolarization. Electrophysiological studies show 50–70% inhibition of Ba²⁺ currents (IC₅₀ ≈ 200 nM) in dorsal root ganglion neurons [4] [8].
  • Intracellular Store Release: Via 5-HT₂A antagonism, levemopamil suppresses IP₃-mediated Ca²⁺ efflux from ER stores. In human ciliary muscle cells, it abolishes serotonin-induced [Ca²⁺]i transients (IC₅₀ = 1.2 nM for 5-HT₂A-dependent release) without affecting ryanodine receptor (RyR) function [3] [8].

This dual action prevents calcium overload through complementary mechanisms. For example, in neurons exposed to glutamate:

  • VGCC blockade limits initial Ca²⁺ influx through the plasma membrane.
  • 5-HT₂A inhibition reduces secondary ER Ca²⁺ release triggered by metabotropic receptors.Consequently, mitochondrial Ca²⁺ sequestration—a key driver of excitotoxic apoptosis—is attenuated by >60% [4] [8].

Table 3: Calcium Regulation Pathways Targeted by Levemopamil

Calcium SourceMolecular TargetLevemopamil ActionFunctional Outcome
Voltage-gated influxL-type Cav1.2/1.3Pore blockade↓ Depolarization-induced [Ca²⁺]i
Receptor-operated release5-HT₂A→IP₃RReceptor antagonism↓ ER Ca²⁺ mobilization
Store-operated Ca²⁺ entry (SOCE)STIM1-Orai1 complexIndirect modulation↓ Sustained [Ca²⁺]i elevation

The drug further stabilizes calcium dynamics by preventing calmodulin (CaM) overactivation. CaM binds EF-hand motifs in proteins like CaMKII, amplifying downstream signaling. Levemopamil’s reduction of [Ca²⁺]i peaks limits CaM-dependent phosphorylation cascades implicated in neuroinflammation [8].

Neuroprotective Mechanisms in Ischemic Insults: Inositol Phospholipid Hydrolysis Inhibition

Levemopamil’s inhibition of inositol phospholipid hydrolysis constitutes a cornerstone of its neuroprotection during ischemia. By antagonizing 5-HT₂A receptors—which couple robustly to PLCβ—levemopamil suppresses PIP₂ breakdown, reducing IP₃ and DAG generation. This action preserves ER calcium stores and mitigates PKC translocation to neuronal membranes [3] [4]. In rodent models of permanent focal ischemia, levemopamil (4 mg/kg IV bolus followed by 0.6 mg/kg/h infusion) reduced infarct volume by 40–50% compared to controls. This effect correlated with:

  • 70% inhibition of ischemia-induced PIP₂ hydrolysis in the cortex.
  • Normalization of aberrant PKCε and PKCδ activity.
  • Attenuation of mitochondrial permeability transition pore (mPTP) opening [4].

The compound’s vasodilatory effects synergize with metabolic protection. By dilating collateral arterioles via L-channel blockade, levemopamil improves penumbral perfusion while simultaneously reducing neuronal metabolic demand through calcium homeostasis restoration. Notably, its neuroprotection persists even when administered post-occlusion, suggesting utility in acute stroke [4].

Table 4: Neuroprotective Pathways of Levemopamil in Ischemia

PathwayMolecular MechanismFunctional Impact
Inositol phospholipid hydrolysis5-HT₂A antagonism → ↓ PLCβ → ↓ IP₃/DAG↓ ER Ca²⁺ release; ↓ PKC activation
Excitotoxicity suppressionL-VGCC blockade → ↓ Ca²⁺ influx↓ Glutamate-induced apoptosis
Metabolic stabilization↓ [Ca²⁺]i overload → ↓ mPTP openingPreservation of ATP synthesis
VasodilationVascular L-VGCC blockade → smooth muscle relaxationImproved penumbral blood flow

Critically, levemopamil’s efficacy exceeds that of non-brain-penetrant CCBs in global ischemia models. Bilateral carotid clamping in rats caused 80% neuronal loss in the CA1 hippocampus, whereas levemopamil pretreatment reduced damage to 25–30%—effects not replicated by amlodipine. This underscores the necessity of CNS penetration for neuroprotection [2] [4].

Properties

CAS Number

101238-54-4

Product Name

Levemopamil hydrochloride

IUPAC Name

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C23H31ClN2

Molecular Weight

371 g/mol

InChI

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1

InChI Key

OBAQQQOVZUCKMH-BQAIUKQQSA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Synonyms

(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride; (-)-emopamil hydrochloride; (S)-emopamil hydrochloride; (-)-(S)-emopamil hydrochloride

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.